ガンマカルボリン

ガンマカルボリンは、ベンゼン環とピロール環が融合したヘテロサイクル化合物であり、アルカロイドの一種として知られる。その構造は、ナフトピロール骨格を有し、生物学的活性に注目される。主に植物由来の天然物として分離され、有機合成における中間体としての応用が広く認められる。高純度試薬として、医薬品開発や生体分子研究において重要な役割を果たす。安定性に優れ、特定の反応条件での選択性が特徴で、化学的特性の明確な理解が得られる。専門的な分野での利用に適し、研究の精度向上に寄与する。

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

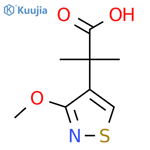

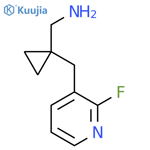

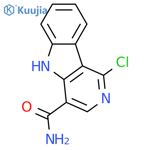

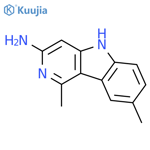

|

5H-Pyrido[4,3-b]indol-3-amine,8-methyl- | 102206-90-6 | C12H11N3 |

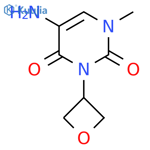

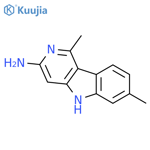

|

5H-Pyrido[4,3-b]indol-3-amine,1,7-dimethyl- | 74011-11-3 | C13H13N3 |

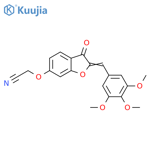

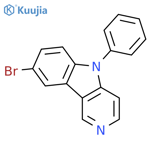

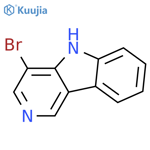

|

8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole | 1303503-70-9 | C17H11BrN2 |

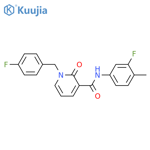

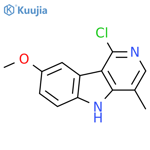

|

1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole | 111380-52-0 | C13H11ClN2O |

|

1-Chloro-5H-pyrido[4,3-b]indole-4-carboxamide | 938465-52-2 | C12H8ClN3O |

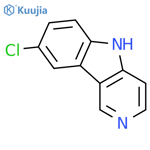

|

8-chloro-5H-Pyrido[4,3-b]indole | 108349-58-2 | C11H7ClN2 |

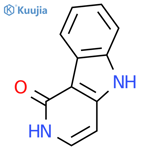

|

2,5-dihydro-1H-Pyrido[4,3-b]indol-1-one | 66570-82-9 | C11H8N2O |

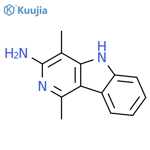

|

Trp-P-1 | 62450-06-0 | C13H13N3 |

|

1,8-dimethyl-5H-pyrido[4,3-b]indol-3-amine | 74011-12-4 | C13H13N3 |

|

4-Bromo-5H-pyrido[4,3-b]indole | 95770-58-4 | C11H7BrN2 |

関連文献

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

推奨される供給者

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品